molecular formula C19H16N6O4 B2564827 3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 896677-56-8

3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2564827
CAS No.: 896677-56-8
M. Wt: 392.375
InChI Key: ZVZLDKMSNMHDOF-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Biological Activity

The compound 3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.

Structural Overview

The compound can be described by its IUPAC name and structural formula, which indicates the presence of both ethoxy and nitro groups attached to a triazolo-pyrimidine core. This structural diversity may contribute to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C18_{18}H17_{17}N5_{5}O3_{3}
Molecular Weight 353.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7). The mechanism appears to involve apoptosis induction and disruption of microtubule assembly at concentrations as low as 10 µM .
  • Case Study : A study involving various substituted triazolopyrimidines showed that compounds with similar structures to our compound significantly inhibited cell proliferation in MDA-MB-231 cells (human breast cancer) by inducing morphological changes associated with apoptosis and increasing caspase-3 activity .

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidines have also been explored. The compound's ability to inhibit bacterial growth was tested against several pathogenic strains.

  • Antibacterial Assays : Preliminary tests indicated that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The nitro group is hypothesized to play a critical role in enhancing this activity through bioreduction processes that generate reactive intermediates .

The biological effects of this compound can be attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cell survival and apoptosis.
  • Reactive Intermediates : The nitro group undergoes bioreduction, leading to reactive intermediates that can damage cellular components such as DNA and proteins.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-2-29-16-9-7-14(8-10-16)24-18-17(21-22-24)19(26)23(12-20-18)11-13-3-5-15(6-4-13)25(27)28/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZLDKMSNMHDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.